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molecular formula C12H15ClO3 B8337226 5-Chloro-2-(isobutoxymethyl)benzoic acid

5-Chloro-2-(isobutoxymethyl)benzoic acid

Cat. No. B8337226
M. Wt: 242.70 g/mol
InChI Key: VKGDCUBCYJBCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534914B2

Procedure details

The title compound was prepared according to the procedure described in step 1 of Example 16 from methyl 2-(bromomethyl)-5-chlorobenzoate and 2-methylpropan-1-ol:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][C:4]=1[C:5]([O:7]C)=[O:6]>CC(C)CO>[Cl:13][C:10]1[CH:11]=[CH:12][C:3]([CH2:2][O:6][CH2:5][CH:4]([CH3:9])[CH3:3])=[C:4]([CH:9]=1)[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C(=O)OC)C=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CO)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)O)C1)COCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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